![molecular formula C15H15N3O4 B5188034 1-(2-furoyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5188034.png)
1-(2-furoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(2-furoyl)-4-(4-nitrophenyl)piperazine, also known as FNPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and has been shown to possess promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-(4-nitrophenyl)piperazine is not yet fully understood. However, it has been suggested that its pharmacological effects may be due to its ability to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(4-nitrophenyl)piperazine has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which may help to protect cells from oxidative stress and damage. 1-(2-furoyl)-4-(4-nitrophenyl)piperazine has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 1-(2-furoyl)-4-(4-nitrophenyl)piperazine has been shown to possess anticancer properties, which may help to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-(4-nitrophenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological effects are well-documented. However, there are also several limitations to its use. 1-(2-furoyl)-4-(4-nitrophenyl)piperazine has a relatively low yield, which may make it difficult to obtain large quantities for use in experiments. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on 1-(2-furoyl)-4-(4-nitrophenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and its effects on the brain. Another area of interest is its potential use in the treatment of cancer. Further research is needed to determine its efficacy and safety in cancer patients. Additionally, 1-(2-furoyl)-4-(4-nitrophenyl)piperazine may have potential applications in the development of new drugs for the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 1-(2-furoyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-nitroaniline with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine, followed by purification through recrystallization. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
1-(2-furoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2-furoyl)-4-(4-nitrophenyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
furan-2-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHRMGZPBNIFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone |
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